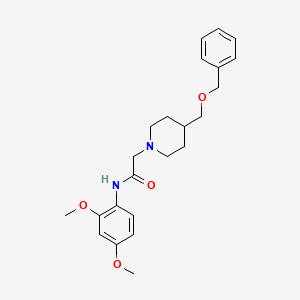![molecular formula C12H16N2O2 B2984142 3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2028567-19-1](/img/structure/B2984142.png)
3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid” is a complex organic molecule. It seems to contain a bicyclo[2.2.1]heptane structure, which is a type of bridged bicyclic compound . This structure is found in many compounds with various functions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane derivatives has been reported. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described .
Scientific Research Applications
Synthesis and Transport Applications
- Synthesis Comparisons: The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was compared with (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on specificity to the Na+-independent membrane transport system in various cell lines. This research highlights the significance of optical symmetry and isomer composition in amino acid transport systems (Christensen et al., 1983).
Organometallic Chemistry and Antifungal Activities
- Novel Macrocyclic Organotin Complexes: Two organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes were synthesized, showing potential in antifungal activities against pathogenic strains like Fusarium oxysporum (Dahmani et al., 2021).
Asymmetric Synthesis in Aqueous Solutions
- Aza-Diels-Alder Reactions: Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using chiral iminium ions. This research provides insights into asymmetric synthesis in aqueous solutions, a crucial aspect of organic chemistry (Waldmann & Braun, 1991).
Acidity and Alkylation Studies
- Acidity of Derivatives: The acidity and alkylation of 4-phenyl-3,5-dihydroxypyrazole and its derivatives were studied. This research is fundamental in understanding the acidity effects of substitution in phenyl and heterocyclic rings (Zvilichovsky & David, 1988).
Acidities of Bicyclooctane Acids
- Substituent Effects on Acidity: The acidities of 3- and 4-substituted bicyclooctane-1-carboxylic acids were analyzed, offering insights into the linear relationship between acidity and substituent effects. Such studies are vital for understanding molecular interactions and stability (Wiberg, 2002).
Antimicrobial Activities of Heterocyclic Substances
- Synthesis of Heterocyclic Compounds: The synthesis and antimicrobial activities of various heterocyclic substances, including 2-arylhydrazononitriles, were explored. This research contributes to the development of new antimicrobial agents (Behbehani et al., 2011).
Capillary Electrophoresis Enantioseparation
- Enantioseparation in Analytical Chemistry: The study of capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclic core structures was conducted. This research is significant in the field of analytical chemistry, particularly in chiral separation techniques (Harnisch et al., 2019).
Asymmetric Hydroxylation in Microbial Strains
- Microbiological Applications: The asymmetric hydroxylation of certain bicyclic compounds by various microorganisms was studied, revealing potential chiral synthons for cyclopentanoids. This research is crucial for understanding microbial applications in organic synthesis (Yamazaki & Maeda, 1985).
Future Directions
Bicyclo[2.2.1]heptane derivatives are currently under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalized species is highly challenging but would open up many new opportunities for molecular design . Therefore, the study and development of new synthesis methods for these types of compounds could be a promising direction for future research.
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-6-10(12(15)16)11(13-14)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWYWFNWLDBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC3CCC2C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)


![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)


![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)
![(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2984074.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)

![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)
